[Des-Arg9]bradykinin is a biologically active peptide derived from bradykinin, which is known for its role in inflammation and vasodilation. It is specifically recognized as a selective agonist for the bradykinin B1 receptor, which is implicated in various physiological processes, including pain perception and inflammatory responses. The compound's full name reflects its structure, where "des-Arg9" indicates the absence of the amino acid arginine at the ninth position of the bradykinin sequence.
[Des-Arg9]bradykinin is produced through the enzymatic degradation of bradykinin by carboxypeptidase N, which removes the terminal arginine residue. This peptide is found endogenously in human tissues and plays a significant role in mediating responses to injury and inflammation.
[Des-Arg9]bradykinin belongs to the kinin family of peptides, which are involved in regulating blood pressure, inflammation, and pain. It is classified as a bradykinin receptor agonist, specifically targeting the B1 receptor subtype, which is activated under pathological conditions such as inflammation.
The synthesis of [des-Arg9]bradykinin can be achieved through several methods, including:
The solid-phase synthesis typically involves:
The molecular structure of [des-Arg9]bradykinin consists of eight amino acids with the sequence: Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Its empirical formula is , reflecting its complex composition.
The molecular weight of [des-Arg9]bradykinin is approximately 1034.25 g/mol. The structure can be visualized using molecular modeling software, highlighting its three-dimensional conformation crucial for receptor binding.
[Des-Arg9]bradykinin participates in various biological reactions, primarily involving its interaction with the B1 receptor. Upon binding:
The interaction with the B1 receptor can be quantified using techniques like radiolabeled ligand binding assays or fluorescence resonance energy transfer (FRET) assays to monitor cellular responses.
The mechanism of action for [des-Arg9]bradykinin primarily involves:
Studies indicate that [des-Arg9]bradykinin has a high affinity for B1 receptors (Ki values around 0.12 nM), making it significantly more potent than other kinins in eliciting cellular responses related to inflammation and pain .
Relevant data includes melting point ranges and stability profiles under various storage conditions.
[Des-Arg9]bradykinin has significant applications in scientific research:
Biosynthesis
The kallikrein-kinin system initiates des-Arg⁹-BK formation through a cascade of proteolytic reactions:
Metabolic Regulation
The stability and bioavailability of des-Arg⁹-BK are governed by competing enzymatic pathways:
Table 1: Key Enzymes Regulating [des-Arg⁹]Bradykinin Metabolism
| Enzyme | Role | Effect on des-Arg⁹-BK | Pathological Impact |
|---|---|---|---|
| Carboxypeptidase N (CPN) | Generates des-Arg⁹-BK from BK | ↑ Bioavailability | Angioedema under ACE inhibition |
| Aminopeptidase P (APP) | Degrades des-Arg⁹-BK (N-terminal cleavage) | ↓ Half-life | Accumulation in COVID-19/hypersensitivity |
| ACE | Inactivates des-Arg⁹-BK | ↓ Bioavailability | Prolonged signaling during ACEi therapy |
Carboxypeptidases are zinc-dependent exopeptidases critical for converting BK to des-Arg⁹-BK. Two isoforms dominate this process:
Carboxypeptidase N (CPN, Kininase I)
Carboxypeptidase M (CPM)
Biochemical Characterization
Table 2: Comparative Features of Carboxypeptidases in des-Arg⁹-BK Generation
| Feature | Carboxypeptidase N (CPN) | Carboxypeptidase M (CPM) |
|---|---|---|
| Localization | Plasma-soluble | Membrane-bound (GPI-anchored) |
| Primary Site of Action | Systemic circulation | Vascular endothelium, renal tubules |
| Catalytic Efficiency | Km = 0.2 µM (for BK) | Higher kcat/Km in tissues |
| Functional Outcome | Systemic des-Arg⁹-BK production | Localized des-Arg⁹-BK signaling |
Pathophysiological Implications
Concluding Remarks
[des-Arg⁹]Bradykinin exemplifies how peptide metabolism directs receptor selectivity and physiological outcomes. Its generation by carboxypeptidases and regulation by APP/ACE underpin its dual role as a homeostatic mediator and pathological effector in inflammation and vascular diseases. Targeting these enzymatic pathways offers therapeutic potential, particularly in B1R-driven pathologies.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6